Home > Products > Screening Compounds P31083 > 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one - 68660-11-7

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

Catalog Number: EVT-3049621
CAS Number: 68660-11-7
Molecular Formula: C11H12O2
Molecular Weight: 176.215
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,3,4-tetrahydro-9H-pyrrolo[3,4-b]quinolin-9-one

  • Compound Description: This compound serves as a crucial intermediate in synthesizing PDE-V inhibitors, specifically RWJ387273 (R301249) and RWJ444772 (R290629). []
  • Relevance: This compound shares the 2,3-dihydro-1-benzofuran-5-yl moiety with the target compound, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one. []

1-(7-propoxy-benzofuran-5-yl)-3-(2-methoxyphenyl)-2-(1,2,4-triazol-1-yl)propenone

  • Compound Description: This compound, along with its (Z)- and (E)- isomers and associated salts, are being investigated for their potential use in anti-cancer drug development. []
  • Relevance: This compound contains a benzofuran core structure similar to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, although it lacks the dihydro group and has additional substitutions. []

(Z)-1-(7-propan-2,2-dimethyl-2,3-dihydro-benzofuran-5-yl)-3-(2-methoxyphenyl)-2-(1,2,4-tris 1-yl)-2-propen-1-one

  • Compound Description: This specific isomer of the aforementioned compound has been crystallized and structurally characterized, revealing its triclinic crystal system and belonging to the P-1 space group. []
  • Relevance: This compound is structurally similar to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one with the shared 2,3-dihydrobenzofuran core, although it possesses different substitutions. []

1-(7-propyl-2,2-dimethyl-2,3-dihydro-benzofuran-5-yl)-3-(2-methoxyphenyl)-2-(1,2,4-triazol-1-yl)-2-propen-1-one

  • Compound Description: This compound, or its salt, is another structural isomer of the anti-cancer drug candidate mentioned above and is also under investigation for its potential use in anti-cancer therapies. []
  • Relevance: This compound exhibits a high degree of structural similarity to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, sharing the 2,3-dihydrobenzofuran core with varying substitutions. []
  • Compound Description: Designated as 45e, this compound demonstrates potent and selective histamine H3 receptor (H3R) inverse agonist activity (Ki = 4.0 nM). It effectively antagonizes (R)-α-methylhistamine-induced dipsogenia, confirming its functional H3R antagonism. Notably, it lacks hERG liability and phospholipidosis concerns. This compound displays favorable oral exposure and half-life in both rats and dogs. It exhibits high receptor occupancy (ED80 = 0.22 mg/kg) and robust efficacy in object recognition tasks. 45e dose-dependently increases acetylcholine levels in the brain, and sub-therapeutic doses, when combined with donepezil, significantly elevate acetylcholine levels. Due to its potent affinity, selectivity, in vivo efficacy, favorable drug-like properties, and safety profile, this molecule holds promise for further development as a potential treatment for cognitive disorders associated with Alzheimer’s disease. []
  • Relevance: This compound shares a similar propan-1-one side chain with 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, although the core structures differ. []

5-Chloro-2-hydroxy-benzonitrile

  • Compound Description: This compound serves as a key starting material in the synthesis of various 2-acyl-3-amino-5-chlorobenzofurans and their derivatives, which are being investigated for their antimicrobial properties. []
  • Relevance: This compound acts as a precursor to benzofuran derivatives and can be considered structurally related to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one through its potential to form the benzofuran core. []

2-Acyl-3-amino-5-chlorobenzofuran

  • Compound Description: This compound class represents a series of derivatives synthesized from 5-chloro-2-hydroxy-benzonitrile. They are crucial intermediates in synthesizing compounds with potential antimicrobial activity. []
  • Relevance: These compounds share the benzofuran structure with 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, albeit with different substitutions. []

2-Acyl-3-acetamido-5-chlorobenzofuran

  • Compound Description: This group of compounds is synthesized by acetylating 2-acyl-3-amino-5-chlorobenzofurans. These derivatives serve as intermediates in the synthesis of 3-amino-8-chloro-2,4-dimethyl-3,4-dihydro[1]benzofuran[3,2-d]pyrimidin-4-ols. []
  • Relevance: These compounds are structurally related to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one through their common benzofuran framework, despite differing substitution patterns. []
  • Compound Description: These compounds are the final products in a synthetic pathway that begins with 5-chloro-2-hydroxy-benzonitrile and involves the formation of 2-acyl-3-amino-5-chlorobenzofurans and 2-acyl-3-acetamido-5-chlorobenzofurans as intermediates. They are being investigated for their antibacterial and antifungal activity. []
  • Relevance: Sharing the benzofuran core, these compounds are considered structurally related to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, although with distinct substituents and a fused pyrimidine ring. []

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

  • Compound Description: This compound serves as a precursor in the synthesis of ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate via a bromination reaction. []
  • Relevance: This compound features a 2,3-dihydro-1-benzofuran-5-yl moiety, directly linking it structurally to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one. []

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate

  • Compound Description: This compound is synthesized through the bromination of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate. Notably, its crystal structure reveals a planar benzofuran system forming an 87.27° angle with the propanoate unit. []
  • Relevance: This compound is closely related to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, sharing the 2,3-dihydro-1-benzofuran-5-yl moiety and differing only in the substitution at the 5th position of the benzofuran ring. []
  • Compound Description: This compound, abbreviated as (E)-EDHBFP, is synthesized and its quality controlled using a specific HPLC method. This method also separates and identifies the reactant 2,3-dihydro-1-benzofuran-5-carbaldehyde, the isomeric by-product (Z)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate, and an unknown by-product. []
  • Relevance: This compound is structurally similar to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, sharing the core 2,3-dihydro-1-benzofuran-5-yl structure but differing in the substituent at the 5th position of the benzofuran ring. []

2,3-dihydro-1-benzofuran-5-carbaldehyde

  • Compound Description: This compound serves as a reactant in the synthesis of (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate (E)-EDHBFP. []
  • Relevance: This compound shares the 2,3-dihydro-1-benzofuran-5-yl core structure with 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, differing only in the substituent at the 5th position of the benzofuran ring. []

(Z)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate

  • Compound Description: This compound is an isomeric by-product generated during the synthesis of (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate ((E)-EDHBFP). []
  • Relevance: This compound exhibits a high degree of structural similarity to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, as both share the 2,3-dihydro-1-benzofuran-5-yl moiety with a different substituent at the 5th position of the benzofuran ring. []

Ethyl (E)‐3‐(2,3‐dihydro‐1‐benzofuran‐5‐yl)prop‐2‐enoate

  • Compound Description: This compound's crystal structure reveals an almost planar molecular configuration. Its benzofuran fused ring system and acrylate unit form a dihedral angle of 1.51°. []
  • Relevance: Structurally, this compound closely resembles 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one due to the shared 2,3-dihydro-1-benzofuran-5-yl core structure, differing only in the substituent at the 5th position of the benzofuran ring. []

1-(4-Methoxyphenyl)-4-(2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-yl)piperazine (TAK-357)

  • Compound Description: TAK-357, a highly lipophilic compound (clogP > 6), is under investigation as a potential therapeutic agent for Alzheimer’s disease. Its pharmacokinetic profile reveals a long half-life (t1/2) in plasma, low total body clearance, and a high distribution volume. ADME studies using radiolabeled TAK-357 show that its total radioactivity is highly distributed to adipose tissues, where it persists at high concentrations for over 4 weeks after oral administration. []
  • Relevance: This compound features a 2,3-dihydro-1-benzofuran core similar to 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, although it has additional substitutions. []

1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

  • Compound Description: These derivatives, synthesized using the Hantzsch method, have been the subject of experimental pharmacological research to explore their antioxidant properties. [, ]
  • Relevance: Though structurally distinct from 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, these compounds share a similar propan-1-one side chain. The research focuses on understanding how the antioxidant activity of these derivatives is influenced by the electronic and steric effects of substituents on the phenyl ring. [, ]

1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives

  • Compound Description: This series of compounds, specifically LINS01004 and LINS01007, are identified as novel antagonists for histamine H3 and H4 receptors. LINS01004 exhibits the highest affinity for H3R, while LINS01007 shows moderate affinity for H4R. BRET assays demonstrate that these compounds lack intrinsic activity and act as antagonists for these receptors. These molecules are considered promising leads for drug development due to their favorable drug-likeness properties. []
  • Relevance: These compounds share the 2,3-dihydro-1-benzofuran moiety with 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, although they differ in the position of the side chain attachment on the benzofuran ring and the nature of the side chain itself. []

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007)

  • Compound Description: LINS01007, a novel H4R antagonist, has shown efficacy in attenuating several symptoms in a murine allergic asthma model. This compound significantly reduces total cell count, eosinophils in bronchoalveolar lavage fluid (BALF), and the expression of COX-2, 5-LO, NF-κB, and STAT3 in lung tissue. LINS01007 also significantly mitigates morphophysiological changes associated with asthma, including mucus and collagen production, and airway wall thickening. []
  • Relevance: This compound shares the 2,3-dihydro-1-benzofuran moiety with 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, differing in the position of the side chain attachment on the benzofuran ring and the specific side chain structure. []
Overview

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one is a chemical compound classified as a benzofuran derivative. Its structure features a benzofuran ring fused with a propanone moiety, which contributes to its potential reactivity and biological activity. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its unique structural properties.

Source

The compound can be synthesized through multiple methods, including etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Its molecular formula is C_{11}H_{12}O, and it has the CAS Registry Number 68660-11-7.

Classification

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one is categorized as an organic compound and falls within the broader class of ketones and heterocycles, specifically benzofuran derivatives.

Synthesis Analysis

Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one can be achieved using several synthetic routes:

  1. Etherification and Dehydrative Cyclization: This method involves the reaction of o-hydroxyacetophenones in the presence of a base, leading to the formation of the benzofuran structure through cyclization.
  2. Reduction of Precursor Ketones: The compound can also be synthesized by reducing suitable precursors using reducing agents such as sodium borohydride or lithium aluminum hydride.

Technical Details

The reaction conditions typically require controlled temperatures and specific solvent systems to optimize yield and purity. Industrial production may involve scaled-up versions of these methods, employing continuous flow techniques or optimized batch processes to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one features a benzofuran ring with a propanone functional group. The structural representation can be depicted as follows:

C11H12O\text{C}_{11}\text{H}_{12}\text{O}

Data

Key structural data includes:

  • Molecular Weight: 164.21 g/mol
  • Boiling Point: Predicted at approximately 320 °C at 760 mmHg
  • Melting Point: Not extensively documented but inferred to be solid at room temperature.
Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one participates in various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives, typically using potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

For oxidation reactions:

  • Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

For reduction reactions:

  • Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Mechanism of Action

Process

Data

Research indicates that compounds within this class may exhibit anticancer properties and influence cell cycle dynamics. Specific targets and pathways for this compound are still under investigation.

Physical and Chemical Properties Analysis

Physical Properties

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one is characterized as a solid at room temperature. Its exact melting point has not been extensively reported in literature but is anticipated based on similar compounds.

Chemical Properties

The compound exhibits typical chemical behaviors associated with ketones, including:

  • Reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group.

It also shows potential for electrophilic aromatic substitution reactions due to the presence of the benzofuran ring.

Applications

Scientific Uses

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one has several promising applications:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential biological activities including anticancer effects.
  • Medicinal Chemistry: Benzofuran derivatives are being explored for their therapeutic potential due to bioactivity.

These applications highlight the compound's versatility in both academic research and industrial settings, particularly in developing new materials and pharmaceuticals.

Properties

CAS Number

68660-11-7

Product Name

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

Molecular Formula

C11H12O2

Molecular Weight

176.215

InChI

InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7H,2,5-6H2,1H3

InChI Key

QYYIGDKFUBVDDO-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)OCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.